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molecular formula C16H15F6N B8291903 1-(3,5-Bistrifluoromethylphenyl)-3-piperidinoprop-1-yne

1-(3,5-Bistrifluoromethylphenyl)-3-piperidinoprop-1-yne

Cat. No. B8291903
M. Wt: 335.29 g/mol
InChI Key: JPRQNOKFFJBDOG-UHFFFAOYSA-N
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Patent
US07084158B2

Procedure details

A mixture of 1-(3,5-bistrifluoromethylphenyl)-3-bromoprop-1-yne (2.53 g), piperidine (5 ml) and anhydrous potassium carbonate (5 g) in dry acetone (50 ml) was heated at reflux with stirring for 18 h. Removal of the solvent under reduced pressure and distillation of the residue under reduced pressure gave 2.26 g of an oil of boiling point 95° C./0.025 mm Hg.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([C:13]#[C:14][CH2:15]Br)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([C:13]#[C:14][CH2:15][N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C#CCBr)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
under reduced pressure and distillation of the residue under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C#CCN1CCCCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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